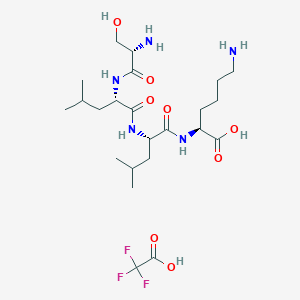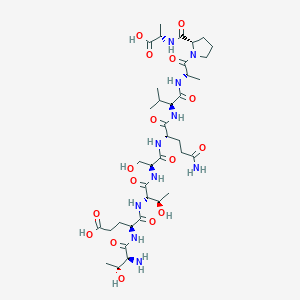
Bak BH3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bak BH3 is derived from the BH3 domain of Bak, can antagonize the function of Bcl-xL in cells.
Scientific Research Applications
Bak BH3 in Apoptosis Initiation and Regulation
Bak BH3, a critical component of the Bcl-2 family, plays a significant role in apoptosis. Moldoveanu et al. (2013) highlighted the activation of Bak through its interaction with BID BH3, emphasizing the 'hit-and-run' mechanism of BID dissociation allowing Bak oligomerization. This process is central to mitochondrial outer-membrane permeabilization (MOMP) and apoptosis initiation (Moldoveanu et al., 2013). Dewson et al. (2008) further detailed this interaction, indicating that the exposure of Bak’s BH3 domain and subsequent homodimerization through BH3:groove interactions are critical steps in its apoptotic function (Dewson et al., 2008).
Structural Insights and Activation Mechanisms
Brouwer et al. (2017) presented crystal structures of an activator BH3 peptide bound to Bak, providing insights into its structure-based design and how BH3 derivatives can inhibit Bak activation, revealing the nuanced regulation of Bak’s proapoptotic activity (Brouwer et al., 2017). Uo et al. (2005) explored the expression of N-Bak, a BH3 domain-only Bak isoform in neurons, and its role in neuronal apoptosis, indicating a distinct tissue-specific expression and function of Bak variants (Uo et al., 2005).
Therapeutic Implications and Disease Connections
The study by Park et al. (2021) on small molecule Bak activators for lung cancer therapy highlights the therapeutic potential of targeting Bak BH3 domains in cancer treatment. They demonstrated how these small molecules can bind to the BH3 domain of Bak, promoting its proapoptotic function and offering new avenues for lung cancer treatment (Park et al., 2021). The research by Ghiotto et al. (2009) further underlines the crucial role of BH3-only proteins, including Bak, in cell death regulation and their potential in disease therapy, particularly in cancer and neurodegenerative conditions (Ghiotto et al., 2009).
properties
Product Name |
Bak BH3 |
|---|---|
Molecular Formula |
C₇₂H₁₂₅N₂₅O₂₄ |
Molecular Weight |
1724.90 |
sequence |
One Letter Code: GQVGRQLAIIGDDINR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





